Electroless Copper Plating: Sodium Oxalate By-Product Solubility Limits Bath Life 5-Fold vs. Potassium Oxalate
In formaldehyde-free electroless copper plating using glyoxylic acid as the reductant, the by-product salt produced with NaOH (sodium oxalate) has much lower solubility than the corresponding salt from KOH (potassium oxalate). This solubility difference directly caused the NaOH-based bath to have a lifespan five times shorter than the KOH-based bath under otherwise identical operating conditions [1].
| Evidence Dimension | Electroless copper bath life (by-product solubility-driven) |
|---|---|
| Target Compound Data | Sodium oxalate by-product; bath life = 1× (baseline) |
| Comparator Or Baseline | Potassium oxalate by-product; bath life = 5× longer than sodium oxalate bath |
| Quantified Difference | 5-fold reduction in bath life when sodium oxalate is the by-product salt vs. potassium oxalate |
| Conditions | Glyoxylic acid-based electroless copper plating bath; NaOH vs. KOH pH adjustment; J. Jpn. Inst. Electron. Packag. 2002 |
Why This Matters
Procurement of sodium oxalate over potassium oxalate for electroless copper processes forces a 5× bath replacement frequency, directly increasing operational cost and downtime; this must be factored into total cost of ownership calculations.
- [1] Honma, H.; et al. Development of Formaldehyde Free Electroless Copper Plating Solution. J. Jpn. Inst. Electron. Packag. 2002, 5 (3), 252-256. View Source
